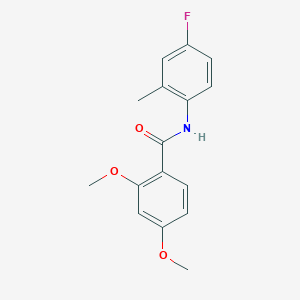

![molecular formula C24H28N2O2 B4584827 4-{[4-(2,5-dimethylbenzyl)-1-piperazinyl]methyl}-7-methyl-2H-chromen-2-one](/img/structure/B4584827.png)

4-{[4-(2,5-dimethylbenzyl)-1-piperazinyl]methyl}-7-methyl-2H-chromen-2-one

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of chromene derivatives, such as 4-{[4-(2,5-dimethylbenzyl)-1-piperazinyl]methyl}-7-methyl-2H-chromen-2-one, often involves multi-component one-pot synthesis under mild conditions. These methods are efficient for producing compounds with potential anti-proliferative activities, as seen in studies involving similar chromene structures (Parveen et al., 2017).

Molecular Structure Analysis

The molecular structure of chromene derivatives is characterized by specific ring systems and substituents. For instance, the structure of isothiazolopyridine derivatives, similar in complexity to the compound , reveals specific ring conformations and tautomeric forms in the crystalline state (Karczmarzyk & Malinka, 2004).

Chemical Reactions and Properties

Chromene compounds typically undergo various chemical reactions, including cyclocondensations and reactions with active methylene compounds. These reactions lead to the formation of different derivatives with diverse biological activities (Rajkumar, Kamaraj, & Krishnasamy, 2014).

Physical Properties Analysis

The physical properties of such compounds can be determined through crystallography, revealing specific conformational structures and intermolecular interactions. For instance, the structure of related piperazine derivatives shows distinct hydrogen bonding patterns and molecular conformations in solid states (Wang, Liu, & Yan, 2006).

Chemical Properties Analysis

The chemical properties of chromene derivatives are influenced by their structure. For example, chromene derivatives have shown significant cytotoxic activities against various cell lines, suggesting potential applications in medicinal chemistry (Vosooghi et al., 2010).

Applications De Recherche Scientifique

Synthesis and Biological Evaluation

A novel series of thiazolidinone derivatives, related to the chemical structure , have been synthesized and evaluated for antimicrobial activity against a variety of bacterial and fungal species. These compounds exhibit significant antimicrobial properties, highlighting their potential in developing new antimicrobial agents (Patel, Kumari, & Patel, 2012).

Chromene Compounds from Piper Aduncum

Research on Piper aduncum has led to the identification of new chromene compounds, which possess biological activities that could be beneficial in developing novel therapeutic agents. These findings open avenues for further exploration of chromene derivatives in medicinal chemistry (Moreira, Guimarães, & Kaplan, 1998).

Synthesis of Tetrahydro-4H-chromenes

A solvent-free, one-pot method for synthesizing 2-amino-4H-pyrans and tetrahydro-4H-chromenes has been developed, offering a more efficient and environmentally friendly approach to producing these compounds. This methodological advancement supports the synthesis of chromene derivatives for various scientific and industrial applications (Amirnejad, Naimi-Jamal, Tourani, & Ghafuri, 2013).

Antagonist of the Melanocortin-4 Receptor

A specific compound was identified as a potent and selective antagonist of the melanocortin-4 receptor. While this research primarily focused on addressing cachexia, it underscores the broader potential of chromene derivatives in targeting various receptor-mediated conditions (Chen et al., 2007).

Anti-fungal Prenylated Chromene

Studies on Piper aduncum have also revealed the circadian rhythm of anti-fungal prenylated chromene, suggesting the importance of timing in the biosynthesis and accumulation of bioactive compounds. This insight could inform the harvesting and extraction strategies for maximizing the yield of bioactive chromenes (Morandim et al., 2005).

Propriétés

IUPAC Name |

4-[[4-[(2,5-dimethylphenyl)methyl]piperazin-1-yl]methyl]-7-methylchromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N2O2/c1-17-4-6-19(3)20(12-17)15-25-8-10-26(11-9-25)16-21-14-24(27)28-23-13-18(2)5-7-22(21)23/h4-7,12-14H,8-11,15-16H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRUSVCOFUXJQHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CN2CCN(CC2)CC3=CC(=O)OC4=C3C=CC(=C4)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{[4-(2,5-dimethylbenzyl)piperazin-1-yl]methyl}-7-methyl-2H-chromen-2-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-(2-naphthylsulfonyl)propanamide](/img/structure/B4584747.png)

![ethyl 5-[4-(1H-imidazol-1-yl)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B4584752.png)

![cyclooctyl 6-[4-(dimethylamino)phenyl]-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate](/img/structure/B4584758.png)

![N-(3,4-dimethylphenyl)-2-{[(4-fluorobenzyl)thio]acetyl}hydrazinecarbothioamide](/img/structure/B4584775.png)

![1-benzothiophene-2,3-dione 2-[(2-methylphenyl)hydrazone]](/img/structure/B4584789.png)

![2-[4-[(2-butyl-1H-imidazol-4-yl)methyl]-1-(4-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B4584796.png)

![ethyl 1-{[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinecarboxylate](/img/structure/B4584807.png)

![N~1~-(2-methoxy-5-nitrophenyl)-N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B4584814.png)

![N-[4-(4-nitrophenyl)-1,3-thiazol-2(3H)-ylidene]-1-naphthalenamine hydrobromide](/img/structure/B4584819.png)

![N-(2,4-dibromo-6-fluorophenyl)-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4584845.png)

![2-{[(4-ethyl-5-methyl-3-thienyl)carbonyl]amino}-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B4584855.png)